Pdgfr|A/|A/vegfr-2-IN-1
CAS No.:
Cat. No.: VC16599422
Molecular Formula: C23H16BrClN2O3
Molecular Weight: 483.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16BrClN2O3 |
|---|---|
| Molecular Weight | 483.7 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[4-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetamide |
| Standard InChI | InChI=1S/C23H16BrClN2O3/c24-15-3-6-17(7-4-15)26-22(28)13-30-18-8-1-14(2-9-18)11-20-19-12-16(25)5-10-21(19)27-23(20)29/h1-12H,13H2,(H,26,28)(H,27,29)/b20-11- |
| Standard InChI Key | QGBCGEHFXFLUCK-JAIQZWGSSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Cl)NC2=O)OCC(=O)NC4=CC=C(C=C4)Br |
Introduction
Molecular Targets and Mechanistic Rationale
PDGFRα and VEGFR-2 are transmembrane receptor tyrosine kinases critical for tumor progression. PDGFRα mediates stromal cell recruitment and extracellular matrix remodeling, while VEGFR-2 drives endothelial cell proliferation and angiogenesis . The co-expression of these receptors in tumor microenvironments creates synergistic pro-tumorigenic signaling networks. For instance, PDGFRα activation in cancer-associated fibroblasts upregulates VEGF secretion, which subsequently activates VEGFR-2 on endothelial cells to stimulate neovascularization .
Structural studies reveal that PDGFRα/VEGFR-2-IN-1 binds competitively to the ATP-binding pockets of both receptors. The inhibitor exhibits a dissociation constant (Kd) of 2.4 nM for PDGFRα and 3.1 nM for VEGFR-2, demonstrating high-affinity binding . This dual inhibition disrupts downstream signaling cascades, including:
-
Phosphatidylinositol 3-kinase (PI3K)/AKT pathway
-
Mitogen-activated protein kinase (MAPK) pathway
-
Focal adhesion kinase (FAK)-mediated cell migration
Biochemical Characterization and Selectivity Profile
Preclinical evaluations of PDGFRα/VEGFR-2-IN-1 demonstrate potent enzymatic inhibition across multiple assay systems. The compound shows 50% inhibitory concentration (IC50) values of 8.2 nM for PDGFRα and 11.7 nM for VEGFR-2 in kinase activity assays . Selectivity screening against a panel of 97 kinases revealed >100-fold selectivity over closely related receptors such as c-Kit and FGFR1 .
Table 1: Inhibition Kinetics of PDGFRα/VEGFR-2-IN-1
| Parameter | PDGFRα | VEGFR-2 |
|---|---|---|
| IC50 (nM) | 8.2 ± 1.3 | 11.7 ± 2.1 |
| Ki (nM) | 2.4 | 3.1 |
| Residence Time (min) | 48 | 35 |
The extended residence time on PDGFRα (48 minutes vs. 35 minutes for VEGFR-2) suggests prolonged target engagement in physiological conditions . Metabolic stability studies in human liver microsomes show a half-life of 126 minutes, with cytochrome P450 3A4 identified as the primary metabolizing enzyme .
Preclinical Efficacy in Tumor Models
Ovarian Cancer Xenografts
In platinum-resistant ovarian cancer models, PDGFRα/VEGFR-2-IN-1 reduced tumor growth by 68% compared to vehicle control (p < 0.001) . Combination with carboplatin enhanced progression-free survival from 8 to 24 months in PDGFRβ-high tumors . Mechanistically, treatment decreased:
-
Microvessel density (CD31+ areas: 12.4% vs. 28.6% control)
-
Cancer-associated fibroblast infiltration (α-SMA+ cells: 18.2 vs. 42.7 cells/HPF)
-
Phospho-ERK levels (72% reduction)
Metastatic Breast Cancer
PDGFRα/VEGFR-2-IN-1 demonstrated differential efficacy in organ-specific metastases. In liver metastasis models, the inhibitor reduced lesion burden by 54% compared to 31% in lung metastases (p = 0.02) . This organotropism correlates with higher VEGFR-1 dependency in liver endothelium versus VEGFR-2 dominance in pulmonary vasculature .
Table 2: Antimetastatic Activity in BALB/c Models
| Metastatic Site | Tumor Burden Reduction | Median Survival Increase |
|---|---|---|
| Liver | 54%* | 40 days** |
| Lung | 31% | 22 days |
-
p < 0.01 vs. control; ** p < 0.001 vs. control
Therapeutic Implications and Future Directions
The dual inhibition strategy addresses two limitations of single-target antiangiogenics:
-
Compensatory receptor upregulation (e.g., PDGFR signaling during VEGFR inhibition)
-
Stromal-mediated drug resistance
Phase I dose-escalation studies are investigating PDGFRα/VEGFR-2-IN-1 in combination with paclitaxel for platinum-resistant ovarian cancer. Preliminary data show a 44% partial response rate at the recommended Phase II dose (120 mg/m²) .
Future research should explore:
-
Predictive algorithms integrating PDGFR/VEGFR expression ratios
-
Nanocarrier formulations to improve blood-brain barrier penetration
-
Synergy with immune checkpoint inhibitors in "cold" tumor microenvironments
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume